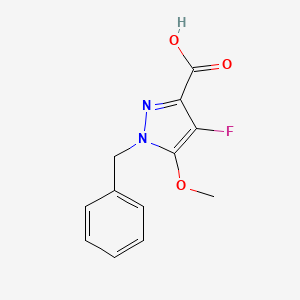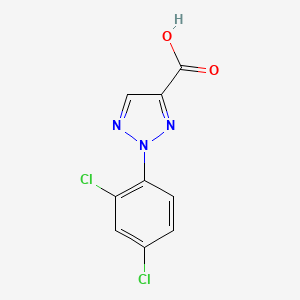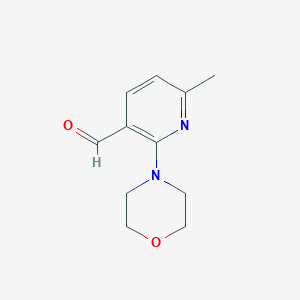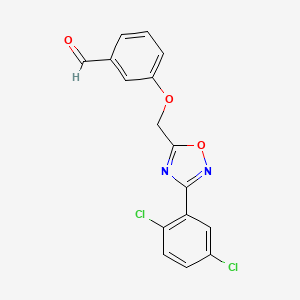![molecular formula C14H14N4 B11789233 (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral compound that features a pyridine ring fused to a benzimidazole moiety, with an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative, such as pyridine-3-carboxylic acid, under acidic conditions.
Introduction of the Ethanamine Side Chain: The benzimidazole intermediate is then reacted with an appropriate alkylating agent, such as (S)-2-bromoethanamine, under basic conditions to introduce the ethanamine side chain.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole and pyridine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Various substituted derivatives of the ethanamine side chain.
科学研究应用
(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
®-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanol: A related compound with a hydroxyl group instead of an amino group.
1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)methanamine: A compound with a methanamine side chain instead of an ethanamine side chain.
Uniqueness: (S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyridine and benzimidazole ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
(1S)-1-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-12-6-2-3-7-13(12)18(14)11-5-4-8-16-9-11/h2-10H,15H2,1H3/t10-/m0/s1 |
InChI 键 |
XWGIRNNGNWUNEH-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)


![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)





